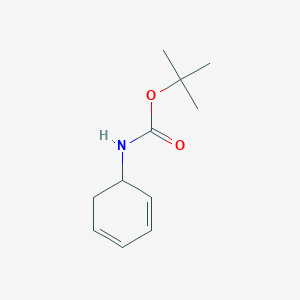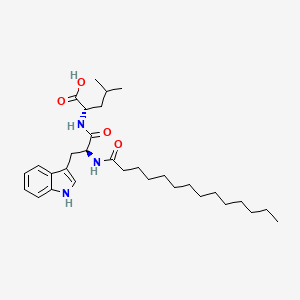![molecular formula C10H17NO4 B12574291 N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide CAS No. 190002-20-1](/img/structure/B12574291.png)
N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(Hidroximetil)-2,2-dimetil-1,3-dioxan-5-il]prop-2-enamida es un compuesto orgánico con la fórmula molecular C10H17NO4. Este compuesto presenta un anillo de dioxano, que es un anillo de seis miembros que contiene dos átomos de oxígeno, y un grupo acrilamida. Es conocido por sus aplicaciones en diversos campos, incluida la química, la biología y la industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[5-(Hidroximetil)-2,2-dimetil-1,3-dioxan-5-il]prop-2-enamida normalmente implica la reacción de N-(hidroximetil)acrilamida con un aldehído o cetona adecuado para formar el anillo de dioxano. Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos y temperaturas controladas para garantizar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo continuo para mantener condiciones de reacción consistentes y altos rendimientos. El uso de sistemas automatizados garantiza un control preciso sobre los parámetros de reacción, lo que lleva a una producción eficiente del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[5-(Hidroximetil)-2,2-dimetil-1,3-dioxan-5-il]prop-2-enamida se somete a diversas reacciones químicas, incluidas:
Oxidación: El grupo hidroximetilo se puede oxidar para formar un ácido carboxílico.
Reducción: El grupo acrilamida se puede reducir para formar una amina.
Sustitución: El grupo hidroximetilo puede sufrir reacciones de sustitución para formar diversos derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-[5-(Hidroximetil)-2,2-dimetil-1,3-dioxan-5-il]prop-2-enamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a sus grupos funcionales reactivos.
Medicina: Explorado por su posible uso en sistemas de administración de fármacos y como precursor de compuestos farmacéuticos.
Industria: Utilizado en la producción de polímeros y resinas para recubrimientos y adhesivos.
Mecanismo De Acción
El mecanismo de acción de N-[5-(Hidroximetil)-2,2-dimetil-1,3-dioxan-5-il]prop-2-enamida implica su interacción con diversos objetivos moleculares. El grupo acrilamida puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, alterando potencialmente su función. El anillo de dioxano proporciona estabilidad estructural y puede influir en la reactividad y la afinidad de unión del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Acrilamida: Un compuesto más simple con reactividad similar pero que carece del anillo de dioxano.
N-(Hidroximetil)acrilamida: Comparte los grupos hidroximetil y acrilamida pero no tiene la estructura del anillo de dioxano.
N-(Dialquilamino)metilacrilamidas: Compuestos con grupos acrilamida similares pero diferentes sustituyentes en el átomo de nitrógeno.
Unicidad
N-[5-(Hidroximetil)-2,2-dimetil-1,3-dioxan-5-il]prop-2-enamida es único debido a la presencia del anillo de dioxano, que confiere propiedades químicas y reactividad específicas.
Propiedades
Número CAS |
190002-20-1 |
|---|---|
Fórmula molecular |
C10H17NO4 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
N-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide |
InChI |
InChI=1S/C10H17NO4/c1-4-8(13)11-10(5-12)6-14-9(2,3)15-7-10/h4,12H,1,5-7H2,2-3H3,(H,11,13) |
Clave InChI |
GFYBKCFJFDBJSY-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(CO1)(CO)NC(=O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-](/img/structure/B12574225.png)
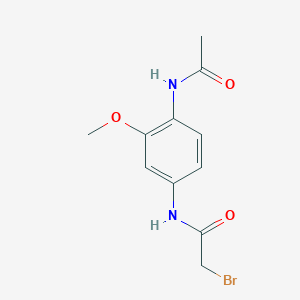
![4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol](/img/structure/B12574232.png)
![2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-](/img/structure/B12574253.png)
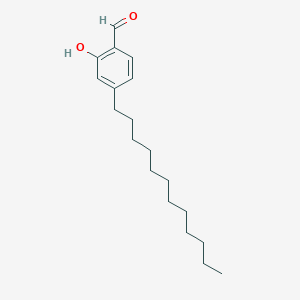
![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)
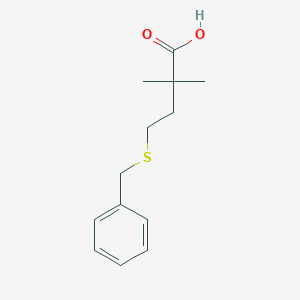
![5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-](/img/structure/B12574267.png)
![4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine](/img/structure/B12574273.png)
![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
